2-(2-(4-(Ethylsulfonyl)phenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It forms the core structure of the compound . The compound also contains an acetamido group and an ethylsulfonyl group attached to a phenyl ring, which are likely to influence its properties and reactivity.Physical And Chemical Properties Analysis
Thiophene, the core structure of the compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
a. Anticancer Properties: Thiophene-based molecules exhibit promising anticancer activity. Researchers have explored their potential as novel chemotherapeutic agents. By modifying the substituents on the thiophene ring, scientists can fine-tune the compound’s interactions with cancer cells, leading to targeted therapies.
b. Anti-Inflammatory Agents: The thiophene ring system has been investigated for its anti-inflammatory properties. Compounds derived from thiophene may help mitigate inflammatory responses, making them valuable candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases.
c. Antimicrobial Activity: Thiophene derivatives have shown antimicrobial effects against bacteria, fungi, and other pathogens. These compounds could contribute to the development of new antibiotics or antifungal drugs.
d. Cardiovascular Applications: Some thiophene-containing compounds exhibit antihypertensive and anti-atherosclerotic properties. Researchers continue to explore their potential in managing cardiovascular diseases.
e. Organic Semiconductors and Electronics: Thiophene derivatives play a crucial role in organic electronics. They are used in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other electronic devices. Their unique electronic properties make them valuable components in these applications.
Synthetic Methods for Thiophene Derivatives
Several synthetic methods yield thiophene derivatives:
a. Gewald Reaction: The Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. It produces aminothiophene derivatives, which can be further modified for various applications .
b. Paal–Knorr Reaction: This condensation reaction combines 1,4-dicarbonyl compounds with phosphorus pentasulfide (P~4~S~10~) as a sulfurizing agent. It leads to the formation of thiophene derivatives.
Future Directions
Thiophene and its derivatives have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thus, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
2-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S2/c1-3-28(25,26)14-7-5-13(6-8-14)11-17(23)22-20-18(19(21)24)15-9-4-12(2)10-16(15)27-20/h5-8,12H,3-4,9-11H2,1-2H3,(H2,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEDDEQIZNLXNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CC(CC3)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-(Ethylsulfonyl)phenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide |
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